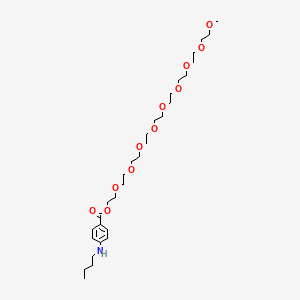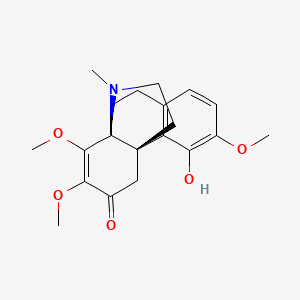
Aknadinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aknadinine is a biochemical Isolated from Stephania sutchuenensis.
Aplicaciones Científicas De Investigación
Alkaloid Composition and Extraction
Aknadinine, along with aknadicine and aknadilactam, is identified as a new alkaloid extracted from Stephania hermandifolia and S. Sasakii. These compounds' constitutions have been studied for their unique chemical structures (Moza, Bhaburi, Basu, Kunitomo, Okamoto, Yuge, Nagai, & Ibuka, 1970).
Cytotoxic Effects
Aknadinine's cytotoxic effects were explored alongside 1-nitroaknadinine and sinococuline. The research showed low toxicity of aknadinine towards tested cells, including a fibroblast cell line, tumor cell lines, and rat alveolar macrophage culture (Liu, Wang, & Che, 1996).
Chemical Structure and Synthesis
A study focused on the synthesis of hasubanan alkaloids, including aknadinine, through a series of complex chemical processes. This research contributes to understanding the chemical pathways and potential applications of aknadinine (Nielsen, Nielsen, Jones, Toll, Asplund, & Castle, 2009).
Pharmacological Properties
Hasubanan alkaloids, including aknadinine, have been subject to pharmacological screenings for antitumor activity. Although specific results remain unclear, this indicates an interest in the potential therapeutic applications of aknadinine (Matsui, 1988).
Natural Occurrence and Extraction
Aknadinine is among the alkaloids identified in Stephania cepharantha, indicating its natural occurrence and providing a basis for its extraction and potential uses in various scientific fields (Kashiwaba, Morooka, Kimura, Ono, Toda, Suzuki, & Sano, 1996).
Bioactive Component Analysis
A recent study on Stephania epigaea identified aknadinine as a key bioactive component. The research aimed to predict therapeutic targets and explore potential molecular mechanisms, highlighting aknadinine's significance in medicinal applications (Li, Li, Mao, Du, Brown, Min, Zhang, Zhong, Dong, Liu, & Lin, 2022).
Propiedades
Número CAS |
24148-86-5 |
|---|---|
Nombre del producto |
Aknadinine |
Fórmula molecular |
C20H25NO5 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
(1S,10S)-3-hydroxy-4,11,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |
InChI |
InChI=1S/C20H25NO5/c1-21-10-9-19-11-13(22)17(25-3)18(26-4)20(19,21)8-7-12-5-6-14(24-2)16(23)15(12)19/h5-6,23H,7-11H2,1-4H3/t19-,20+/m0/s1 |
Clave InChI |
XLWYWPDYNLZUJS-WOJBJXKFSA-N |
SMILES isomérico |
CN1CC[C@@]23[C@@]1(CCC4=C2C(=C(C=C4)OC)O)C(=C(C(=O)C3)OC)OC |
SMILES |
CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)O)C(=C(C(=O)C3)OC)OC |
SMILES canónico |
CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)O)C(=C(C(=O)C3)OC)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aknadinine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



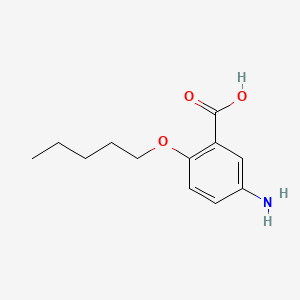
![3-[Carbamoyl(phenyl)amino]benzoic acid](/img/structure/B1666663.png)
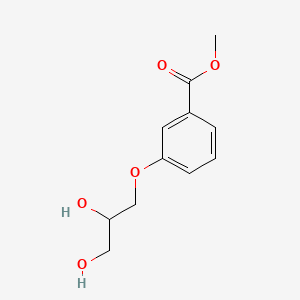
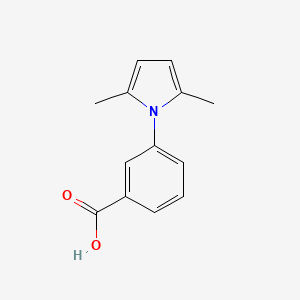
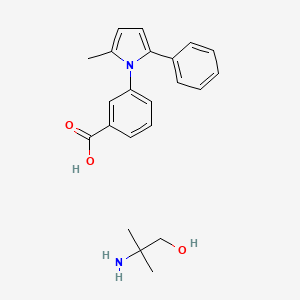
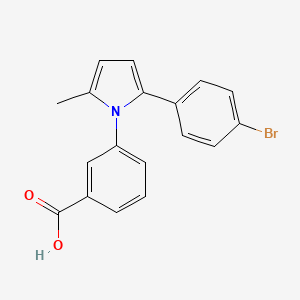
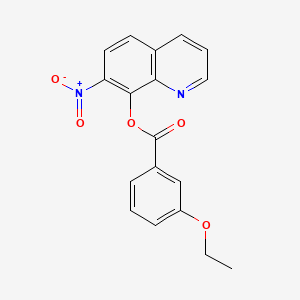
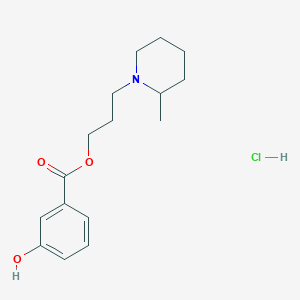
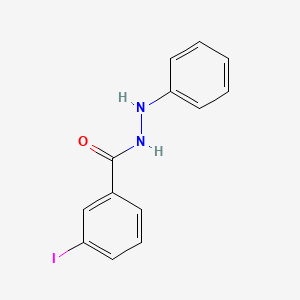
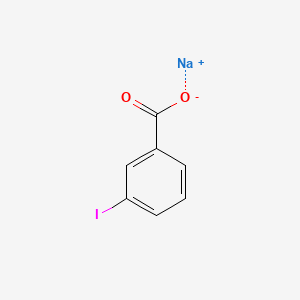
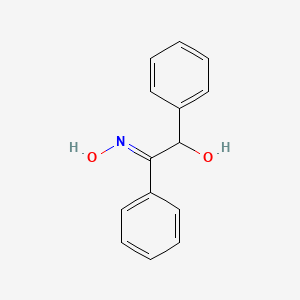
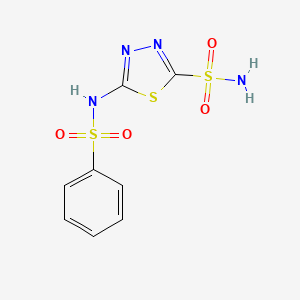
![7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1666682.png)
